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Compound of Interest

Compound Name: 5-Formylfuran-3-boronic acid

Cat. No.: B151830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Formylfuran-3-boronic acid, a valuable building block in medicinal chemistry and materials

science.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental

protocols for acquiring such data are also provided to aid researchers in their analytical

endeavors.

Spectroscopic Data Summary
The quantitative spectroscopic data for 5-Formylfuran-3-boronic acid is summarized in the

tables below. It is important to note that while extensive searches have been conducted, a

complete set of experimentally verified data for this specific isomer is not readily available in

the public domain. Therefore, the tables include a combination of data from commercial

suppliers and predicted values based on the chemical structure and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 5-Formylfuran-3-boronic acid, both ¹H and ¹³C NMR are crucial for confirming its identity

and purity.
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Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Multiplicity Assignment

~9.6 Singlet Aldehyde CHO

~8.3 Singlet Furan C2-H

~7.0 Singlet Furan C4-H

~5.5 Broad Singlet Boronic acid B(OH)₂

Note: Predicted values are based on the analysis of similar furan and boronic acid derivatives.

The boronic acid protons are often broad and may exchange with water in the solvent.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~185 Aldehyde C=O

~155 Furan C5

~150 Furan C2

~125 Furan C4

~120 Furan C3

Note: The carbon attached to the boron atom (C3) often exhibits a broader signal and its

chemical shift can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Formylfuran-3-boronic acid is expected to show characteristic absorption

bands for the aldehyde, furan ring, and boronic acid moieties.

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad
O-H stretch (boronic acid,

hydrogen-bonded)

~3100 Medium C-H stretch (furan ring)

~2850, ~2750 Weak C-H stretch (aldehyde)

~1680 Strong C=O stretch (aldehyde)

~1580, ~1470 Medium C=C stretch (furan ring)

~1350 Strong B-O stretch

~1020 Medium C-O-C stretch (furan ring)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Ion

139.02081 [M-H]⁻ (Predicted)

141.03537 [M+H]⁺ (Predicted)

163.01731 [M+Na]⁺ (Predicted)

Note: The predicted mass spectrometry data is for the monoisotopic mass of C₅H₅BO₄. The

presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-

containing fragments.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are generalized for small organic molecules and should be adapted as necessary for the

specific instrumentation and sample characteristics.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 5-Formylfuran-3-boronic acid in a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. The choice of

solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a

solvent like d₄-methanol can sometimes provide sharper spectra.

Instrument Setup:

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to obtain optimal resolution.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g.,

1024 or more).

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.

Place a small amount of the solid 5-Formylfuran-3-boronic acid powder directly onto the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle.

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a

transparent pellet.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

Place the sample in the FTIR spectrometer.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of 5-Formylfuran-3-boronic acid in a suitable solvent (e.g.,

methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Ionization Method:

Electrospray ionization (ESI) is a common and suitable method for this type of molecule. It

can be run in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions,

respectively.
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Mass Analysis:

Introduce the sample solution into the mass spectrometer via direct infusion or coupled

with a liquid chromatography (LC) system.

Acquire a full scan mass spectrum to determine the molecular weight.

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation pattern of the molecular ion.

Data Analysis:

Determine the exact mass of the molecular ion and compare it with the calculated

theoretical mass.

Analyze the isotopic pattern to confirm the presence of boron.

Interpret the fragmentation pattern to further support the proposed structure.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

molecule like 5-Formylfuran-3-boronic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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